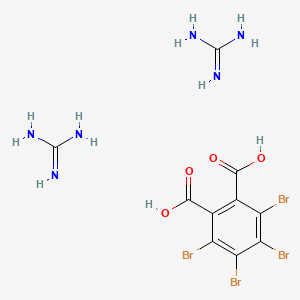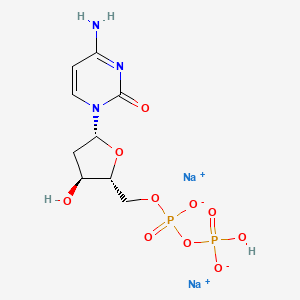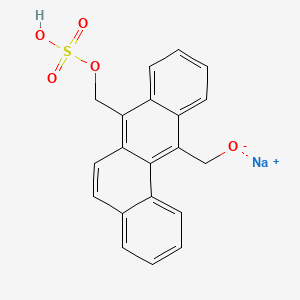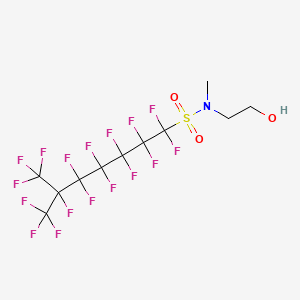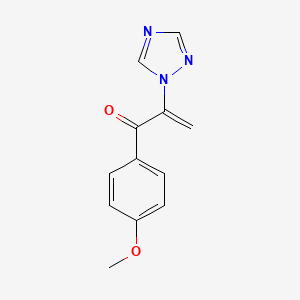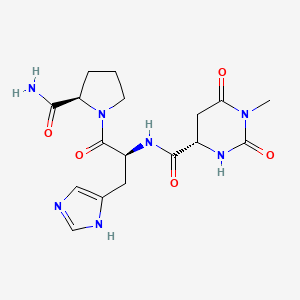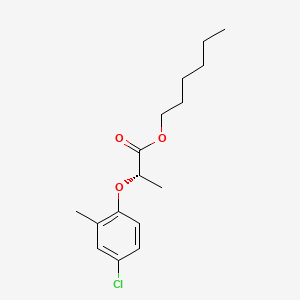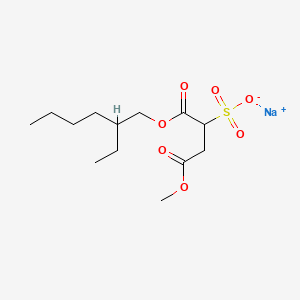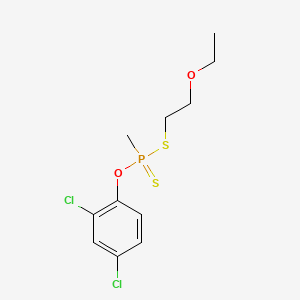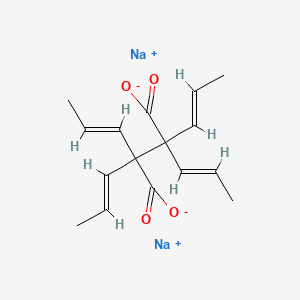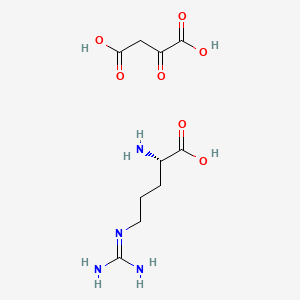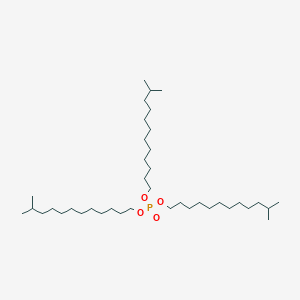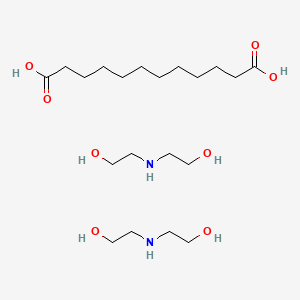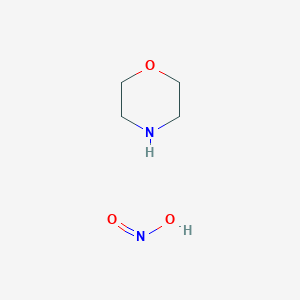
Morpholine nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine nitrite is a chemical compound that combines morpholine, a heterocyclic amine, with nitrite, an anion derived from nitrous acid. Morpholine is known for its applications in various industrial processes, including as a corrosion inhibitor and a solvent. When combined with nitrite, this compound exhibits unique chemical properties that make it useful in specific chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Morpholine nitrite can be synthesized through the reaction of morpholine with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Morpholine: Morpholine is then added to the solution containing nitrous acid, resulting in the formation of this compound.
The reaction conditions generally involve maintaining a low temperature to prevent the decomposition of nitrous acid and to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pH, and reactant concentrations to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Morpholine nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form morpholine and nitrogen gas.
Substitution: The nitrite group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium or platinum are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso derivatives of morpholine.
Reduction: Morpholine and nitrogen gas.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Morpholine nitrite has several applications in scientific research, including:
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitroso-containing pharmaceuticals.
Industry: Employed as a corrosion inhibitor and in the synthesis of other chemical intermediates.
Mécanisme D'action
The mechanism of action of morpholine nitrite involves the nitrosation of amines. The nitrite group reacts with the amine group in morpholine to form nitroso derivatives. This reaction can affect various molecular targets and pathways, including the modification of proteins and nucleic acids. The nitrosation process can lead to changes in the biological activity of these molecules, making this compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Morpholine: A heterocyclic amine used in various industrial applications.
Sodium Nitrite: A common nitrite salt used in food preservation and chemical synthesis.
Uniqueness: Morpholine nitrite is unique in its ability to combine the properties of both morpholine and nitrite. This combination allows it to participate in specific chemical reactions that are not possible with either component alone. Its ability to undergo nitrosation reactions makes it particularly valuable in the synthesis of nitroso compounds and in biochemical research.
Propriétés
Numéro CAS |
62076-93-1 |
|---|---|
Formule moléculaire |
C4H10N2O3 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
morpholine;nitrous acid |
InChI |
InChI=1S/C4H9NO.HNO2/c1-3-6-4-2-5-1;2-1-3/h5H,1-4H2;(H,2,3) |
Clé InChI |
XXPNRDQHVOYVED-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.N(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


